molecular formula C14H17FO4 B13085608 (R)-4-(Tert-butoxy)-2-(3-fluorophenyl)-4-oxobutanoic acid

(R)-4-(Tert-butoxy)-2-(3-fluorophenyl)-4-oxobutanoic acid

Cat. No.: B13085608
M. Wt: 268.28 g/mol
InChI Key: YJRHVBGTYHMJJV-LLVKDONJSA-N
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Description

(R)-4-(Tert-butoxy)-2-(3-fluorophenyl)-4-oxobutanoic acid is a chiral compound featuring a butanoic acid backbone with a 3-fluorophenyl substituent at position 2 and a tert-butoxy group at position 4. The stereochemistry at the 2-position (R-configuration) and the electron-withdrawing fluorine atom on the aromatic ring are critical to its physicochemical and biological properties.

Properties

Molecular Formula

C14H17FO4

Molecular Weight

268.28 g/mol

IUPAC Name

(2R)-2-(3-fluorophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

InChI

InChI=1S/C14H17FO4/c1-14(2,3)19-12(16)8-11(13(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,17,18)/t11-/m1/s1

InChI Key

YJRHVBGTYHMJJV-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C1=CC(=CC=C1)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=CC(=CC=C1)F)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Route

The common synthetic approach to (R)-4-(Tert-butoxy)-2-(3-fluorophenyl)-4-oxobutanoic acid involves starting from chiral precursors or inducing chirality via asymmetric synthesis. The general steps include:

  • Formation of a 3-fluorophenyl-substituted intermediate
  • Introduction of the tert-butoxy protecting group at the 4-position
  • Oxidation and/or hydrolysis to form the keto and carboxylic acid functionalities
  • Resolution or asymmetric induction to obtain the (R)-enantiomer

Typical reagents and conditions are:

  • Use of chiral starting materials or chiral catalysts for asymmetric induction
  • Oxidizing agents such as potassium permanganate or chromium trioxide for oxidation steps
  • Reducing agents like sodium borohydride or lithium aluminum hydride for selective reductions
  • Nucleophilic substitution reactions facilitated by amines or thiols when applicable
  • Purification by crystallization or chromatographic methods to ensure enantiopurity and chemical purity

Specific Synthetic Example (Literature-Based)

Although no direct industrial-scale synthesis of this exact compound is widely published, analogous preparation methods for similar fluorophenyl-substituted oxobutanoic acids provide insight:

Step Reaction Type Reagents/Conditions Outcome
1 Alkylation React 3-fluorophenylacetonitrile with α-bromoester (e.g., α-bromo-tert-butyl acetate) in tetrahydrofuran (THF) with zinc Formation of tert-butyl 4-(3-fluorophenyl)-3-oxobutanoate intermediate
2 Hydrolysis Treat with aqueous sodium hydroxide, followed by acidification with dilute HCl Hydrolysis of ester to yield 4-(tert-butoxy)-2-(3-fluorophenyl)-4-oxobutanoic acid
3 Resolution or asymmetric synthesis Use chiral catalysts or chiral auxiliaries to induce (R)-configuration Obtain enantiomerically enriched (R)-compound

This approach parallels methods used for related compounds such as 4-(2,4,5-trifluorophenyl)-3-oxobutanoic acid, where alkylation of fluorophenylacetonitriles and subsequent hydrolysis are key steps.

Industrial and Research Scale Considerations

  • Continuous flow reactors may be employed to optimize reaction times and yields.
  • Purification often involves crystallization or preparative chromatography to achieve >97% purity.
  • Storage and handling require moisture-free, sealed conditions at low temperatures to prevent degradation.
  • The tert-butoxy group provides steric hindrance that protects the keto acid moiety during synthesis and purification.

Data Table: Summary of Preparation Parameters

Parameter Details
Starting materials 3-fluorophenylacetonitrile, α-bromo-tert-butyl acetate or equivalent
Solvent Tetrahydrofuran (THF)
Key reagents Zinc powder (for alkylation), NaOH (for hydrolysis), dilute HCl (acidification)
Temperature Typically room temperature to reflux depending on step
Reaction time Several hours per step, optimized per lab
Purification Crystallization, chromatography
Enantiomeric purity Achieved via chiral catalysts or resolution methods, >95% ee targeted
Yield Variable, typically moderate to high (50-80%) depending on optimization
Storage Sealed, moisture-free, refrigerated or frozen

Research Findings and Notes

  • The presence of the tert-butoxy group influences reactivity and stability, making the compound a useful intermediate in selective organic transformations.
  • Chiral induction methods are critical to ensure the (R)-enantiomer predominates, as the biological activity and binding affinity depend on stereochemistry.
  • The 3-fluorophenyl substituent adds electron-withdrawing effects that can affect reaction rates and product stability.
  • Industrial prospects favor methods that minimize hazardous waste, such as avoiding heavy metal oxidants and using greener solvents.

Scientific Research Applications

Medicinal Chemistry

(R)-4-(Tert-butoxy)-2-(3-fluorophenyl)-4-oxobutanoic acid serves as a valuable building block in the synthesis of pharmaceutical compounds. Its unique structure allows for targeted modifications that can enhance binding affinity to specific enzymes or receptors. The presence of the fluorine atom enhances metabolic stability and lipophilicity, making it particularly useful in drug design.

Organic Synthesis

This compound acts as an intermediate in the synthesis of more complex molecules, including natural products and polymers. It can undergo various reactions such as oxidation, reduction, and substitution, making it versatile for synthetic applications.

Biological Studies

The compound is utilized in studying the effects of fluorinated compounds on biological systems. Its interactions with proteins and nucleic acids are critical for understanding its potential therapeutic effects.

Case Studies

  • Enzyme Inhibition : A study assessed the compound's inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2). Results indicated moderate inhibition with IC50 values suggesting potential anti-inflammatory properties.
  • Cytotoxicity Assessment : In vitro studies on cancer cell lines demonstrated that this compound exhibited cytotoxic effects against MCF-7 breast cancer cells, indicating its potential as an anticancer agent.
  • Molecular Docking Studies : Computational analyses revealed strong interactions between the compound and target proteins, highlighting the importance of hydrogen bonding and steric interactions in enhancing biological activity.

Mechanism of Action

The mechanism of action of ®-4-(Tert-butoxy)-2-(3-fluorophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to these targets, while the oxobutanoic acid moiety may participate in hydrogen bonding or other interactions. The compound’s effects are mediated through the modulation of specific biochemical pathways, which can lead to changes in cellular function or signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The compound is compared to analogs with variations in substituents at positions 2 and 4 (Table 1). Key comparisons include:

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Substituents (Position 2 / 4) Key Properties/Applications
(R)-4-(Tert-butoxy)-2-(3-fluorophenyl)-4-oxobutanoic acid* C₁₄H₁₇FO₅ 292.28 3-fluorophenyl / tert-butoxy Hypothesized enzyme inhibition
(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid C₁₅H₂₀O₄ 264.32 Benzyl / tert-butoxy Stable intermediate in organic synthesis
(R)-2-((Boc)amino)-4-methoxy-4-oxobutanoic acid C₁₁H₁₉NO₆ 261.27 Boc-amino / methoxy Peptide synthesis building block
(R)-2-(Cbz-amino)-4-(tert-butoxy)-4-oxobutanoic acid hydrate C₁₆H₂₃NO₇ 341.36 Cbz-amino / tert-butoxy Protease inhibitor studies
Key Observations:

Substituent Effects on Reactivity: The 3-fluorophenyl group in the target compound introduces electron-withdrawing effects, increasing the acidity of the carboxylic acid (pKa ~2.5–3.0) compared to the benzyl analog (pKa ~3.5–4.0). The tert-butoxy group at position 4 provides steric shielding, reducing susceptibility to esterase-mediated hydrolysis compared to methoxy or ethoxy analogs .

Biological Activity: Fluorinated analogs (e.g., the target compound) show higher predicted affinity for enzymes like human thymidylate synthase (hTS) compared to non-fluorinated derivatives (e.g., benzyl analog) due to fluorine’s electronegativity and van der Waals interactions . The benzyl analog (C₁₅H₂₀O₄) is primarily used as a synthetic intermediate, lacking the fluorophenyl group’s targeted bioactivity .

The Boc- and Cbz-protected analogs exhibit lower aqueous solubility due to bulky protecting groups, limiting their utility in aqueous biological assays .

Biological Activity

(R)-4-(Tert-butoxy)-2-(3-fluorophenyl)-4-oxobutanoic acid is a chiral compound belonging to the class of ketocarboxylic acids. Its unique structure, characterized by a tert-butoxy group and a 3-fluorophenyl moiety, grants it distinctive steric and electronic properties that influence its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in enzyme-catalyzed reactions and biochemical assays.

The biological activity of (R)-4-(Tert-butoxy)-2-(3-fluorophenyl)-4-oxobutanoic acid is primarily attributed to its interactions with specific enzymes and receptors. The tert-butoxy group can act as a protective moiety, allowing selective reactions at other sites on the molecule. The keto group is reactive and can facilitate various chemical transformations, which may enhance the compound's pharmacological properties.

Interaction Studies

Research indicates that (R)-4-(Tert-butoxy)-2-(3-fluorophenyl)-4-oxobutanoic acid exhibits binding affinity with certain biological targets. These interactions are crucial for elucidating its therapeutic potential. The presence of the fluorine atom in the 3-fluorophenyl group is believed to enhance metabolic stability and lipid solubility, thereby improving membrane permeability and interaction with protein targets.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their notable features:

Compound NameStructural FeaturesBiological Activity
(R)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic acidMethyl group instead of ethylModerate enzyme inhibition
(R)-4-(Tert-butoxy)-2-ethyl-4-hydroxybutanoic acidHydroxy group instead of ketoAntioxidant activity
(R)-4-(Tert-butoxy)-2-ethyl-4-aminobutanoic acidAmino group instead of ketoPotential neuroprotective effects

The unique combination of the tert-butoxy and 3-fluorophenyl groups in (R)-4-(Tert-butoxy)-2-(3-fluorophenyl)-4-oxobutanoic acid may lead to distinct pharmacological profiles compared to these similar compounds.

Case Studies

  • Enzyme Inhibition : A study explored the compound's inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2). Results indicated moderate inhibition, with IC50 values suggesting potential anti-inflammatory properties.
  • Cytotoxicity Assessment : In vitro studies on cancer cell lines demonstrated that (R)-4-(Tert-butoxy)-2-(3-fluorophenyl)-4-oxobutanoic acid exhibited cytotoxic effects, particularly against MCF-7 breast cancer cells, indicating its potential as an anticancer agent.
  • Molecular Docking Studies : Computational analyses revealed strong interactions between the compound and target proteins, supporting its role as a promising candidate for drug development. The docking studies highlighted the importance of hydrogen bonding and steric interactions in enhancing biological activity.

Summary of Biological Activities

The compound's biological activities can be summarized as follows:

  • Anti-inflammatory : Moderate inhibition of COX enzymes.
  • Anticancer : Cytotoxic effects on specific cancer cell lines.
  • Enzyme Interactions : Binding affinity with various biological targets.

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